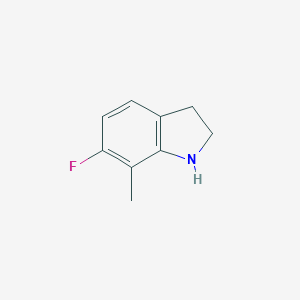
6-Fluoro-7-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-methylindoline, also known as this compound, is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
6-Fluoro-7-methylindoline serves as a lead compound in drug discovery due to its potential therapeutic effects against various diseases. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and microbial infections.
- Case Study: Anticancer Activity
Research has indicated that this compound derivatives exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, studies demonstrated that these compounds could induce apoptosis in breast cancer cells by modulating signaling pathways related to cell survival and proliferation .
Biological Research
The biological activity of this compound has been explored extensively, revealing its potential antimicrobial, anti-inflammatory, and antioxidant properties.
-
Antimicrobial Properties
A study investigated the effects of this compound on various bacterial strains, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes . -
Anti-inflammatory Effects
Another research effort highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential use as an anti-inflammatory agent .
Materials Science
In materials science, this compound is explored for its potential applications in organic semiconductors and dyes due to its unique electronic properties.
- Organic Semiconductor Development
The compound has been investigated for use in organic electronic devices, where its charge transport properties can enhance device performance. Studies indicate that incorporating fluorinated indolines can improve the stability and efficiency of organic light-emitting diodes (OLEDs) .
Propriétés
Numéro CAS |
172078-30-7 |
|---|---|
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
Clé InChI |
SLCVFCQRQAFQHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NCC2)F |
SMILES canonique |
CC1=C(C=CC2=C1NCC2)F |
Synonymes |
1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















